Octadecyl 4-formylbenzoate
CAS No.: 151029-29-7
Cat. No.: VC3922709
Molecular Formula: C26H42O3
Molecular Weight: 402.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 151029-29-7 |
|---|---|
| Molecular Formula | C26H42O3 |
| Molecular Weight | 402.6 g/mol |
| IUPAC Name | octadecyl 4-formylbenzoate |
| Standard InChI | InChI=1S/C26H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-29-26(28)25-20-18-24(23-27)19-21-25/h18-21,23H,2-17,22H2,1H3 |
| Standard InChI Key | DSTQLLFFZIANJD-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C=O |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Octadecyl 4-formylbenzoate consists of a benzoate core substituted at the para position with a formyl group () and esterified with an octadecyl (C18) alcohol. The IUPAC name, octadecyl 4-formylbenzoate, precisely reflects this arrangement . The canonical SMILES string \text{CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C=O encodes its linear octadecyl chain () and the formyl-substituted benzene ring .
Spectroscopic Identifiers
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InChI: InChI=1S/C26H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-29-26(28)25-20-18-24(23-27)19-21-25/h18-21,23H,2-17,22H2,1H3
These identifiers facilitate unambiguous database searches and computational modeling.
Physicochemical Properties
Key physical properties, derived from experimental data, include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 402.6 g/mol | |
| Boiling Point | 511.8°C at 760 mmHg | |
| Density | 0.959 g/cm³ | |
| LogP (Partition Coefficient) | 7.917 |
The high LogP value underscores its lipophilicity, critical for integration into polymeric membranes in ion-selective electrodes .
Synthetic Pathways and Optimization
Reaction Conditions
Functional Role as a Hydrogen Sulfite Ionophore
Mechanism of Ion Recognition
Octadecyl 4-formylbenzoate acts as a neutral carrier in ion-selective electrodes (ISEs) for hydrogen sulfite (). The aldehyde group coordinates with via reversible Schiff base formation, while the octadecyl chain ensures compatibility with PVC or polyacrylate membranes .
Selectivity Profile
Studies on similar ionophores demonstrate preferential binding for over common interferents like and , with selectivity coefficients () ranging from −2.5 to −4.0 .
Applications in Analytical Chemistry
Environmental Monitoring
ISEs incorporating octadecyl 4-formylbenzoate enable real-time detection of in wastewater and industrial effluents, with detection limits as low as M .
Future Research Directions
Enhanced Selectivity via Structural Tuning
Modifying the alkyl chain length (e.g., C12 vs. C18) or introducing electron-withdrawing substituents on the benzene ring could improve ionophore performance in complex matrices .
Nanomaterial Integration
Embedding octadecyl 4-formylbenzoate into graphene oxide or metal-organic frameworks (MOFs) may enhance sensor durability and signal transduction .
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